Cas no 1568124-18-4 ((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

(1R)-1-(1-メチル-1H-イミダゾール-5-イル)エタン-1-オールは、光学活性を有するイミダゾール誘導体であり、不斉合成における重要な中間体としての用途が注目されています。本化合物の特徴は、キラル中心を有するヒドロキシル基とイミダゾール環の組み合わせにより、生体活性分子の構築において優れた立体選択性を発揮することです。特に医薬品開発分野では、不斉合成のためのビルディングブロックとしての有用性が高く、酵素阻害剤や受容体リガンドの合成前駆体としての応用が期待されています。高い純度と安定性を保持しており、有機溶媒への溶解性にも優れています。

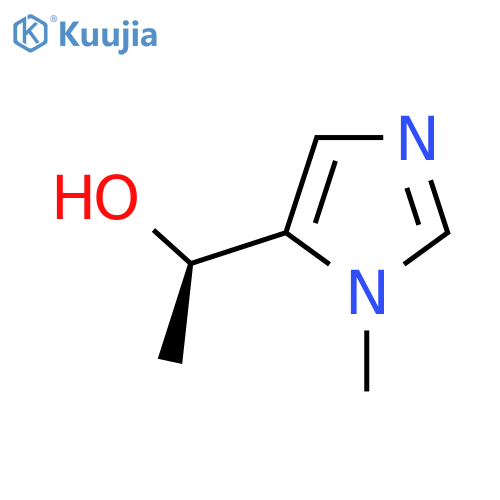

1568124-18-4 structure

商品名:(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

- EN300-1852857

- 1568124-18-4

- AKOS021217276

-

- インチ: 1S/C6H10N2O/c1-5(9)6-3-7-4-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1

- InChIKey: DBBKCUGGTZSDJD-RXMQYKEDSA-N

- ほほえんだ: O[C@H](C)C1=CN=CN1C

計算された属性

- せいみつぶんしりょう: 126.079312947g/mol

- どういたいしつりょう: 126.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852857-0.1g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-0.05g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-0.5g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-5g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-10g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-2.5g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-5.0g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1852857-10.0g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1852857-0.25g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1852857-1.0g |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol |

1568124-18-4 | 1g |

$1272.0 | 2023-06-02 |

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1568124-18-4 ((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬